

Spectroscopic Profile of Yunnancoronarin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Yunnancoronarin A	
Cat. No.:	B15594989	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Yunnancoronarin A**, a labdane-type diterpenoid isolated from the rhizomes of plants belonging to the Hedychium genus. The structural elucidation of this natural product has been accomplished through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document compiles the available data to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure

Yunnancoronarin A possesses the following chemical structure:

IUPAC Name: (1R,2R,4aS,8aS)-1-((E)-2-(furan-3-yl)vinyl)-2,5,5,8a-tetramethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol

Molecular Formula: C20H28O2

Molecular Weight: 300.44 g/mol

Spectroscopic Data

The spectroscopic data presented below has been compiled from published literature detailing the isolation and characterization of **Yunnancoronarin A**.[1][2]



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for **Yunnancoronarin A** are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for **Yunnancoronarin A** (CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	1.85	m	
2α	1.58	m	_
2β	1.45	m	_
3α	1.65	m	_
3β	1.50	m	
5	1.10	dd	12.0, 2.0
6α	1.70	m	
6β	1.55	m	_
7α	1.95	m	_
7β	1.80	m	
9	2.15	d	9.5
11	6.20	d	16.0
12	6.05	dd	16.0, 9.5
14	6.28	S	
15	7.25	S	_
16	7.35	S	_
17	0.88	S	_
18	0.82	s	_
19	0.85	S	_
20	1.20	s	_

Table 2: 13C NMR Spectroscopic Data for Yunnancoronarin A (CDCl3)



Position	Chemical Shift (δ, ppm)
1	39.2
2	18.5
3	42.1
4	33.6
5	56.5
6	24.3
7	38.4
8	148.2
9	56.0
10	39.8
11	132.5
12	128.8
13	125.2
14	108.1
15	142.9
16	138.9
17	33.5
18	21.7
19	15.6
20	28.9

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorptions for **Yunnancoronarin A** are indicative of its structural features.



Table 3: Infrared (IR) Spectroscopic Data for Yunnancoronarin A

Wavenumber (cm ⁻¹)	Assignment
3450	O-H stretch (hydroxyl group)
2925, 2850	C-H stretch (alkane)
1640	C=C stretch (alkene)
1505, 875	Furan ring vibrations
1025	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for Yunnancoronarin A

Technique	Ion [M+H]+ (m/z)
ESI-MS	301.2162

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Yunnancoronarin A**, based on standard methodologies reported in the literature for the isolation and characterization of natural products.[1][2]

NMR Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
- Sample Preparation: Approximately 5-10 mg of purified **Yunnancoronarin A** is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.



• Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired using standard pulse sequences. For ¹H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans. For ¹³C NMR, a spectral width of 220 ppm, a relaxation delay of 2 s, and over 1024 scans are common.

Infrared (IR) Spectroscopy

- Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the sample is placed on a potassium bromide (KBr) disc or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

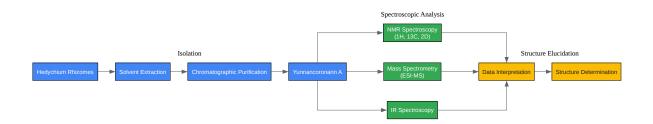
Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 μg/mL and introduced into the ESI source via direct infusion or after separation by liquid chromatography.
- Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass range that includes the expected molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of **Yunnancoronarin A**.





Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic characterization of **Yunnancoronarin A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Yunnancoronarin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594989#spectroscopic-data-for-yunnancoronarin-a-nmr-ir-ms]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com